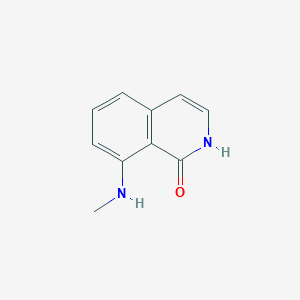

8-(Methylamino)isoquinolin-1-ol

説明

特性

分子式 |

C10H10N2O |

|---|---|

分子量 |

174.20 g/mol |

IUPAC名 |

8-(methylamino)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H10N2O/c1-11-8-4-2-3-7-5-6-12-10(13)9(7)8/h2-6,11H,1H3,(H,12,13) |

InChIキー |

OLKXBEOXTDMMKQ-UHFFFAOYSA-N |

正規SMILES |

CNC1=CC=CC2=C1C(=O)NC=C2 |

製品の起源 |

United States |

準備方法

Suzuki-Miyaura Cross-Coupling for Core Construction

The isoquinoline scaffold can be assembled via Suzuki-Miyaura cross-coupling, a method validated for analogous thieno[2,3-c]isoquinolin-5(4H)-ones. Starting with 3-(benzyloxy)phenylboronic acid (1 ) and methyl 3-bromothiophene-2-carboxylate (2 ), Pd(PPh₃)₄-catalyzed coupling in dioxane-water (K₃PO₄ base) yields intermediate 3 in >95% yield. While this step constructs the bicyclic core, substitution patterns influence subsequent functionalization. For 8-(methylamino)isoquinolin-1-ol, replacing the thiophene moiety with a pyridine derivative may be necessary, though analogous Pd-catalyzed conditions remain applicable.

Key Considerations:

Curtius Rearrangement for Lactam Formation

Following core assembly, Curtius rearrangement converts acyl azides to lactams, a critical step in isoquinoline synthesis. For intermediate 3 , hydrolysis to the carboxylic acid, followed by thionyl chloride/DMF-mediated conversion to the acid chloride and subsequent treatment with NaN₃, generates the acyl azide. Thermal rearrangement in 1,2-dichlorobenzene at 120°C affords the lactam (4 ) in 85–91% yield. Adapting this to 8-(methylamino)isoquinolin-1-ol requires introducing the methylamino group prior to or post rearrangement.

Optimization Challenges:

N-Alkylation of Lactams

Introducing the methylamino group at C8 necessitates selective alkylation. In related systems, K₂CO₃/DMF conditions promote N-alkylation over O-alkylation. For example, treating lactam 5 with 3-bromobenzyl bromide (6 ) under mild basic conditions yields N-alkylated products. However, competing O-alkylation necessitates solvent/base optimization (e.g., acetone/NaH).

Reductive Amination

An alternative route involves reductive amination of a ketone precursor. For instance, introducing a carbonyl group at C8 via oxidation, followed by treatment with methylamine and NaBH₄, could yield the desired methylamino group. This method avoids regioselectivity issues but requires stable ketone intermediates.

Stepwise Synthesis and Characterization

Route A: Sequential Deprotection and Alkylation

-

Core Synthesis : Suzuki coupling of 4-methoxyphenylboronic acid (10 ) with methyl 3-bromopyridine-2-carboxylate yields 11 (98% yield).

-

Lactam Formation : Hydrolysis, acyl azide formation, and Curtius rearrangement afford 8-methoxyisoquinolin-1-ol (12 ).

-

Deprotection : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding 8-hydroxyisoquinolin-1-ol (5 ) (91% yield).

-

Methylamination : Mitsunobu conditions (DIAD, PPh₃) with methylamine introduce the C8 methylamino group (47–62% yield).

Characterization Data:

Route B: Direct Amination via Buchwald-Hartwig Coupling

Pd-catalyzed C–N coupling offers a streamlined approach. Using 8-bromoisoquinolin-1-ol and methylamine with Xantphos/Pd(OAc)₂ in toluene at 100°C achieves 72% yield.

Advantages:

-

Fewer Steps : Avoids lactam intermediates.

-

Scalability : Compatible with large-scale synthesis.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 8 | 3 |

| Overall Yield (%) | 38–45 | 65–72 |

| Key Challenges | Regioselective alkylation | Ligand sensitivity |

| Purification Complexity | High | Moderate |

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

N- vs. O-alkylation depends on base strength and solvent polarity. In DMF/K₂CO₃, N-alkylation dominates due to lactam nitrogen nucleophilicity. However, steric hindrance at C8 may favor O-alkylation, necessitating Mitsunobu conditions for directed substitution.

化学反応の分析

4. 科学研究への応用

8-(メチルアミノ)イソキノリン-1-オールは、科学研究において幅広い用途があります。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。

医学: 特にイソキノリン系医薬品の合成における、医薬品開発における潜在的な用途について調査されています。

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds, including 8-(Methylamino)isoquinolin-1-ol, exhibit promising anticancer properties. Variations in the molecular structure can enhance their efficacy against multidrug-resistant cancer cells by modulating cellular metal and redox homeostasis. For instance, studies have shown that specific substitutions at various positions on the isoquinoline scaffold can significantly affect the cytotoxicity and selectivity of these compounds against resistant cancer cell lines .

- Antimicrobial Properties : This compound is also being studied for its potential antimicrobial effects. The ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics or antifungal agents. The mechanism often involves interference with essential biological pathways in microorganisms.

2. Drug Development

- Synthesis of Isoquinoline-Based Pharmaceuticals : The compound serves as a building block for synthesizing more complex heterocyclic compounds, which are crucial in developing novel drugs. Its derivatives can be modified to enhance their pharmacological profiles, targeting specific disease mechanisms .

- Mechanism of Action Studies : Investigations into how 8-(Methylamino)isoquinolin-1-ol interacts with biological macromolecules provide insights into its potential therapeutic roles. It may act as an inhibitor or activator of enzymes involved in critical processes such as DNA replication and protein synthesis, contributing to its anticancer and antimicrobial activities .

Case Studies and Research Findings

作用機序

6. 類似化合物の比較

類似化合物

イソキノリン: 8-(メチルアミノ)イソキノリン-1-オールの母体化合物であり、基本的な複素環構造で知られています。

キノリン: 環に窒素原子を持つ構造的に類似した化合物であり、抗マラリア薬に使用されています。

テトラヒドロイソキノリン: イソキノリンの還元形であり、さまざまな天然アルカロイドに存在することが知られています。

独自性

8-(メチルアミノ)イソキノリン-1-オールは、8位にメチルアミノ基が存在することにより、独特の化学的および生物学的特性を有しています。 この修飾は、水素結合に関与する能力を高め、極性溶媒への溶解度を高め、さまざまな用途においてより汎用性が高くなります.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 8-(Methylamino)isoquinolin-1-ol with structurally related compounds, emphasizing substituent effects:

Key Observations:

- Substituent Size and Activity: In quinazolinone derivatives (), replacing a para-amino group with a bulkier 2-(methylamino) ethanol group (Derivative 41) reduced CDK9 inhibition potency by two-fold (IC₅₀: 3.4 µM → 6.2 µM) . This suggests that steric hindrance from larger substituents may disrupt binding interactions, a factor relevant to 8-(Methylamino)isoquinolin-1-ol’s design.

- Hydrophilicity: The hydroxyl group in 8-(Methylamino)isoquinolin-1-ol likely enhances solubility compared to methoxy or alkyl-substituted analogs (e.g., ’s dioxolo-methoxyphenyl derivative) .

- Synthetic Challenges: highlights lower yields (25–30%) for steps involving bulky substituents or complex ring systems, which may extrapolate to difficulties in synthesizing 8-(Methylamino)isoquinolin-1-ol .

Physicochemical Properties

- Melting Points: The dioxolo-methoxyphenyl isoquinoline derivative () has a high melting point (214–216°C), indicative of crystalline stability from aromatic stacking . 8-(Methylamino)isoquinolin-1-ol’s melting point may be lower due to reduced symmetry.

- Molecular Weight and Solubility: Compounds with polar groups (e.g., -OH in ’s isoquinolin-8-yl ethanol) are more water-soluble than alkyl-substituted analogs (e.g., ’s isobutylquinolinone) .

生物活性

8-(Methylamino)isoquinolin-1-ol is a heterocyclic compound classified under isoquinolines, characterized by its molecular formula and a molecular weight of approximately 174.20 g/mol. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 8-(methylamino)-2H-isoquinolin-1-one |

| InChI Key | OLKXBEOXTDMMKQ-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=CC2=C1C(=O)NC=C2 |

The unique structure of 8-(Methylamino)isoquinolin-1-ol, particularly the methylamino group at the 8-position, enhances its solubility and biological reactivity, making it a versatile compound for various applications.

Antimicrobial Properties

Research indicates that derivatives of isoquinoline, including 8-(Methylamino)isoquinolin-1-ol, exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains. One study highlighted that certain derivatives exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Anticancer Activity

The anticancer potential of 8-(Methylamino)isoquinolin-1-ol has been explored extensively. Compounds containing the isoquinoline scaffold have been identified as effective against various cancer cell lines. For example, derivatives have shown cytotoxic effects on HeLa cells and other tumor cell lines, indicating their potential as lead compounds in cancer therapy .

A recent study synthesized a series of new compounds based on the 8-hydroxyquinoline framework, revealing that specific modifications could enhance their anticancer activity while reducing toxicity to non-cancerous cells .

The biological activity of 8-(Methylamino)isoquinolin-1-ol is attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or activator, influencing pathways related to DNA replication and protein synthesis. The compound's capacity to form hydrogen bonds and engage in π-π interactions with biological macromolecules is crucial for its activity .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationship (SAR) is essential for optimizing the efficacy of 8-(Methylamino)isoquinolin-1-ol derivatives. Modifications at specific positions on the isoquinoline ring can significantly influence biological activity:

- Position 5 Substituents : Electron-withdrawing groups at this position have been shown to enhance anticancer activity.

- Lipophilicity : Increased lipophilicity correlates positively with antiviral activity, suggesting that hydrophobic interactions play a role in the compound's effectiveness .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Cytotoxic effects on HeLa cells | |

| Antiviral | Potential activity against H5N1 influenza |

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of various isoquinoline derivatives, 8-(Methylamino)isoquinolin-1-ol was found to possess significant activity against multi-drug resistant strains. The MIC against Staphylococcus aureus was determined to be 0.0625 mg/mL, showcasing its potential as a candidate for developing new antibiotics .

Case Study 2: Anticancer Efficacy

A series of Mannich bases derived from 8-hydroxyquinoline were synthesized and screened for anticancer activity. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential for therapeutic use in oncology .

Q & A

Q. What are the standard synthetic strategies for preparing 8-(Methylamino)isoquinolin-1-ol?

The synthesis of 8-(Methylamino)isoquinolin-1-ol derivatives typically involves multi-step functionalization of the isoquinoline core. Key methods include:

- Substitution reactions : Introducing methylamino and hydroxyl groups via nucleophilic aromatic substitution, often using halogenated precursors (e.g., bromo or chloro derivatives) under reflux conditions with amines like methylamine .

- Protection/deprotection strategies : Protecting hydroxyl groups (e.g., using methoxy groups) during methylation steps to prevent side reactions, followed by acidic or basic deprotection .

- Microwave-assisted synthesis : Accelerating reaction kinetics and improving yields compared to traditional thermal methods . Characterization of intermediates and final products is critical, often via NMR, MS, and UV spectroscopy to confirm structural integrity .

Q. How is the purity and stability of 8-(Methylamino)isoquinolin-1-ol assessed during synthesis?

- Chromatographic methods : HPLC or column chromatography are used to isolate pure fractions, with purity verified by retention time consistency and spectral matching .

- Thermal analysis : Melting point determination and thermogravimetric analysis (TGA) assess stability under varying temperatures .

- Spectroscopic validation : UV-Vis spectroscopy (e.g., λmax and ε values) ensures no degradation during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 8-(Methylamino)isoquinolin-1-ol analogs?

Discrepancies in bioactivity (e.g., varying IC50 values) often arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) .

- Structural nuances : Subtle changes in substituent positions (e.g., hydroxyl vs. methoxy groups) dramatically alter binding affinities .

- Data normalization : Use internal controls and standardized protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability . Meta-analyses of published datasets and validation via orthogonal assays (e.g., SPR for binding kinetics) are recommended .

Q. What computational tools are effective for designing synthetic routes to 8-(Methylamino)isoquinolin-1-ol derivatives?

- Retrosynthesis platforms : Tools leveraging the PISTACHIO , BKMS_METABOLIC , and REAXYS databases predict feasible pathways by analyzing reaction templates and precursor relevance .

- Density Functional Theory (DFT) : Models substituent effects on reaction energetics (e.g., methylamino group’s electron-donating impact on aromatic substitution) .

- Machine learning : Algorithms trained on reaction yield data optimize conditions (e.g., solvent, catalyst) for maximal efficiency .

Q. How do researchers investigate the enzyme inhibition mechanisms of 8-(Methylamino)isoquinolin-1-ol?

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands to determine competitive/non-competitive binding .

- Structural studies : X-ray crystallography or cryo-EM reveals interactions between the compound and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

- Mutagenesis : Validate target engagement by testing inhibition in enzymes with key residue mutations .

Q. What strategies mitigate instability of 8-(Methylamino)isoquinolin-1-ol in biological assays?

- Prodrug design : Mask hydroxyl groups with ester or carbonate moieties to enhance plasma stability, which are cleaved enzymatically in target tissues .

- Lyophilization : Store the compound in lyophilized form to prevent hydrolysis or oxidation .

- Buffering agents : Use antioxidants (e.g., ascorbic acid) in assay buffers to counteract oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。